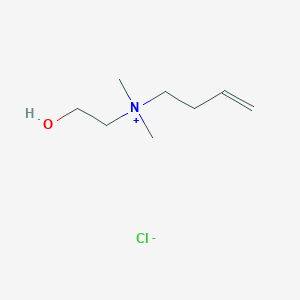
N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride is a quaternary ammonium compound with a hydroxyl group and a butenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride typically involves the reaction of N,N-dimethylbut-3-en-1-amine with ethylene oxide in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
N,N-dimethylbut-3-en-1-amine+ethylene oxide+HCl→N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and automated systems ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form amines.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted ammonium compounds.
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membrane interactions and as a potential antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group interacts with negatively charged components of cell membranes, leading to disruption of membrane integrity and cell lysis. This property makes it a potential antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-N-(2-hydroxyethyl)ammonium chloride
- N,N-Dimethyl-N-(2-hydroxyethyl)-N-(2-chloroethyl)ammonium chloride
- N,N-Dimethyl-N-(2-hydroxyethyl)-N-(2-hydroxypropyl)ammonium chloride
Uniqueness
N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride is unique due to its butenyl chain, which imparts distinct chemical properties and reactivity compared to other similar compounds
Propiedades
Número CAS |
108864-32-0 |
|---|---|
Fórmula molecular |
C8H18ClNO |
Peso molecular |
179.69 g/mol |
Nombre IUPAC |
but-3-enyl-(2-hydroxyethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C8H18NO.ClH/c1-4-5-6-9(2,3)7-8-10;/h4,10H,1,5-8H2,2-3H3;1H/q+1;/p-1 |
Clave InChI |
SGWYLUGRGUBYAD-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(CCC=C)CCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















